molecular formula C10H15N3O4 B10913361 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B10913361
M. Wt: 241.24 g/mol
InChI Key: AUHRASODWTYZSD-UHFFFAOYSA-N
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Description

4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by a pyrazole ring substituted with a nitro group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated pyrazole is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.

    Butanoic acid substitution: Finally, the alkylated pyrazole is reacted with butanoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 4-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Hydrolysis: this compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

    4-[3-nitro-1H-pyrazol-1-yl]butanoic acid: Lacks the isopropyl group, which may affect its biological activity and physical properties.

    4-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: The amino group can alter the compound’s reactivity and interactions with biological targets.

    4-[3-nitro-5-methyl-1H-pyrazol-1-yl]butanoic acid: The methyl group can influence the compound’s steric and electronic properties.

Uniqueness: The presence of both the nitro and isopropyl groups in 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

4-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H15N3O4/c1-7(2)8-6-9(13(16)17)11-12(8)5-3-4-10(14)15/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

AUHRASODWTYZSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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